1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
説明
BenchChem offers high-quality 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8-5-9(13)6-11(14)12(8)7-10-3-2-4-15-10/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOXIXHQSYCPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The N-Substituted Pyridin-2(1H)-one Scaffold: A Comprehensive Technical Guide to Synthesis and Pharmacological Target Modulation
Executive Summary
The pyridin-2(1H)-one (or 2-pyridone) nucleus has unequivocally established itself as a "privileged scaffold" in modern medicinal chemistry and drug discovery[1]. Characterized by its unique physicochemical properties—including metabolic stability, structural rigidity, and the capacity to act as a versatile bioisostere for amides, pyrimidines, and phenol rings—this moiety is a cornerstone in the design of highly selective therapeutic agents[1][2].
When substituted at the N-position (N-alkylation or N-arylation), the scaffold loses its hydrogen-bond donor capacity but retains its hydrogen-bond acceptor properties via the carbonyl group. This subtle physicochemical shift forces the molecule into specific conformational spaces, enabling precise interactions with complex biological targets such as kinases, epigenetic methyltransferases, and viral endonucleases[1][2][3]. This whitepaper provides an in-depth analysis of the synthetic methodologies, structure-activity relationships (SAR), and pleiotropic pharmacological applications of N-substituted pyridin-2(1H)-ones.
Structural & Physicochemical Profiling
The 2-pyridone ring exists in a tautomeric equilibrium with 2-hydroxypyridine. However, functionalization at the nitrogen atom (forming N-substituted pyridin-2(1H)-ones) "locks" the molecule in the pyridone form.
Key advantages of the N-substituted scaffold include:
-
Proteolytic Stability: Unlike standard aliphatic or aromatic amides, the cyclic nature of the pyridone ring renders the "pseudo-amide" bond highly resistant to enzymatic cleavage by proteases[4].
-
Atropisomerism: Bulky N-aryl substitutions (e.g., ortho-substituted phenyl rings) can restrict rotation around the C-N bond, generating stable atropisomers. This 3D spatial projection is critical for fitting into tight allosteric pockets, as seen in mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors[5].
-
Dipole Moment & Solvation: The highly polarized N-C=O system improves aqueous solubility compared to fully aromatic carbocycles while maintaining sufficient lipophilicity for membrane permeability.
Synthetic Methodologies & Workflows
The construction of N-substituted pyridin-2(1H)-ones generally follows two distinct strategic pathways: de novo cyclization of acyclic precursors or late-stage functionalization of a pre-formed 1H-pyridin-2-one core.
Fig 1: De novo and late-stage synthetic pathways for N-substituted pyridin-2(1H)-ones.
Experimental Protocol: Synthesis of the 3,6-Dimethyl-2(1H)-pyridinone Core
To achieve late-stage N-arylation, a robust 1H-pyridin-2-one intermediate must first be synthesized. The Guareschi-Thorpe condensation is a highly convergent multicomponent reaction utilized to build this core[4].
Objective: Synthesis of 3-amino-4,6-dimethyl-1H-pyridin-2-one. Rationale: This protocol utilizes a Knoevenagel-type condensation followed by intramolecular cyclization. Piperidine acts as a basic catalyst to deprotonate the active methylene, driving the nucleophilic attack.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of ethyl cyanoacetate and 1.0 equivalent of pentane-2,4-dione (acetylacetone) in absolute ethanol[4]. Causality: Ethanol provides optimal solubility for the acyclic precursors while allowing the polar cyclized product to precipitate, driving the equilibrium forward.
-
Catalyst Addition: Add 0.1 equivalents of piperidine dropwise under continuous magnetic stirring.
-
Cyclization (Reflux): Heat the reaction mixture to reflux (approx. 78°C) for 4 hours. The formation of the intermediate 3-cyano-4,6-dimethyl-2-pyridone will occur via condensation and subsequent elimination of water and ethanol.
-
Precipitation & Workup: Cool the mixture to 0°C in an ice bath. Acidify slightly with dilute HCl to neutralize the piperidine catalyst and ensure complete protonation of the pyridone enolate[4]. Filter the resulting precipitate and wash with cold diethyl ether.
-
Reduction to Amine: Transfer the purified 3-cyano derivative to a Parr shaker. Dissolve in methanol, add a catalytic amount of 10% Pd/C, and subject to hydrogenation (H₂) at 40 psi for 6 hours[4]. Filter through Celite to remove the catalyst and concentrate in vacuo to yield 3-amino-4,6-dimethyl-1H-pyridin-2-one.
Note: The resulting intermediate can subsequently undergo N-arylation via copper-catalyzed Chan-Lam coupling using arylboronic acids to yield the final N-aryl target.
Pharmacological Landscape & Target Modulation
N-substituted pyridin-2(1H)-ones exhibit remarkable versatility across multiple therapeutic areas. By modifying the N-substituent and the functional groups around the ring, medicinal chemists can tune the scaffold for highly specific target engagement[1][2].
Oncology & Epigenetics
-
METTL3 Inhibition (AML): The METTL3-METTL14 complex is responsible for N6-methyladenosine (m6A) RNA methylation, a critical driver in acute myeloid leukemia (AML). Structure-based drug design has yielded novel METTL3 inhibitors bearing a pyridin-2-(1H)-one moiety[3]. For example, Compound 15 acts as a potent inhibitor (IC50 = 50 nM) by occupying the catalytic pocket, effectively halting the proliferation of MV411 and SKM1 AML cell lines[3].
-
mIDH1 Allosteric Inhibition: Neomorphic mutations in IDH1 (e.g., R132H) produce the oncometabolite 2-hydroxyglutarate (2-HG). Extensive SAR campaigns have identified 1-arylpyridin-2(1H)-one derivatives that act as potent mIDH1 inhibitors. Notably, the stable atropisomer (+)-119 demonstrated exceptional cellular potency (< 0.7 nM) in reducing 2-HG levels, significantly outperforming its biochemical IC50 due to favorable intracellular accumulation and target residence time[5].
-
PIM-1 Kinase Inhibition: 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been developed as potent inhibitors of the oncogenic PIM-1 serine/threonine kinase, disrupting cancer cell survival pathways[1].
Antiviral Applications
-
HIV-1 NNRTIs: Through scaffold hopping from the known inhibitor l697,661, researchers replaced the benzo[d]oxazole moiety with an N-substituted pyridin-2(1H)-one core. These derivatives bind deeply within the hydrophobic pocket of the HIV-1 reverse transcriptase, demonstrating high potency against both wild-type and drug-resistant viral strains[2][6].
-
Influenza Endonuclease: The PA subunit of the influenza RNA-dependent RNA polymerase is a prime antiviral target. Derivatives like 5-chloro-3-hydroxypyridin-2(1H)-one act as chelating ligands, coordinating with the two active site metal ions (M1 and M2) required for viral replication[2].
Clinically Approved Therapeutics
The clinical validation of this scaffold is best exemplified by two widely used drugs:
-
Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one): An anti-fibrotic agent approved for idiopathic pulmonary fibrosis (IPF). It operates by downregulating TGF-β signaling pathways, thereby preventing tissue fibrosis[6][7].
-
Perampanel: An N-aryl pyridone derivative containing a benzonitrile group. It functions as a highly selective, non-competitive antagonist of the AMPA receptor, utilized clinically for the treatment of epilepsy[6].
Fig 2: Pleiotropic pharmacological modulation by the N-substituted pyridin-2(1H)-one scaffold.
Quantitative Pharmacological Data
The following table summarizes the quantitative metrics of key N-substituted pyridin-2(1H)-one derivatives across various therapeutic targets, highlighting the broad dynamic range and high potency achievable with this scaffold.
| Compound / Derivative | Primary Target | Therapeutic Indication | Potency / IC50 | Source |
| Compound 15 | METTL3-METTL14 | Acute Myeloid Leukemia (AML) | IC50 = 50 nM | [3] |
| (+)-119 (Atropisomer) | mIDH1 (R132H) | Low-grade Glioma / AML | < 0.7 nM (Cellular 2-HG reduction) | [5] |
| Pirfenidone | TGF-β / Fibrosis pathways | Idiopathic Pulmonary Fibrosis | Phenotypic (Anti-fibrotic) | [6][7] |
| Perampanel | AMPA Receptor | Epilepsy / CNS Disorders | Non-competitive antagonist | [6] |
| Compound 67 | HBV-DNA Replication | Hepatitis B Virus (HBV) | Modest / Lead Compound | [2] |
Conclusion
The N-substituted pyridin-2(1H)-one framework is far more than a simple heterocyclic ring; it is a highly tunable, metabolically stable pharmacophore capable of addressing some of the most challenging targets in modern medicine. From exploiting atropisomerism to achieve sub-nanomolar allosteric inhibition of mIDH1[5], to coordinating metal ions in viral endonucleases[2], the structural rigidity and unique hydrogen-bonding profile of this scaffold will continue to drive breakthrough discoveries in oncology, virology, and neurology.
References
-
BenchChem. Potential biological activities of pyridin-2(1H)-one scaffolds.[1] 1
-
BenchChem. The Versatility of the 2(1H)-Pyridinone, 3,6-dimethyl- Scaffold in Modern Medicinal Chemistry.[4] 4
-
Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry.[2][6] 2
-
ACS Medicinal Chemistry Letters (via PubMed). Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety.[3] 3
-
Journal of Medicinal Chemistry (via PMC). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer.[5] 5
-
Google Patents. Pirfenidone related substance and preparation method and application thereof (CN108285431B).[7] 7
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. CN108285431B - Pirfenidone related substance and preparation method and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Introduction
1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a heterocyclic compound belonging to the pyridinone class of molecules. Pyridinone scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anti-cancer, antimicrobial, and anti-inflammatory agents. The specific substitutions on the pyridinone ring, in this case, a furylmethyl group at the N1 position, a hydroxyl group at C4, and a methyl group at C6, are expected to modulate its physicochemical properties and biological activity.
Accurate and comprehensive analytical characterization is a critical prerequisite for any further investigation of this molecule in drug discovery and development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the complete characterization of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, ensuring scientific integrity and reproducibility. The protocols described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices.
Comprehensive Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one. The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.
in vitro antiviral assay protocol for pyridinone derivatives
Topic: In Vitro Antiviral Assay Protocol for Pyridinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Comprehensive Guide to Evaluating the In Vitro Antiviral Activity of Pyridinone Derivatives
Introduction: The Therapeutic Potential of Pyridinone Derivatives
Pyridinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] This scaffold is a key component in numerous therapeutic agents, demonstrating antitumor, antimicrobial, and anti-inflammatory properties.[3] In the field of virology, pyridinone derivatives are particularly prominent. They have shown potent antiviral activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and influenza virus.[2][3][4][5]
Many pyridinone-based compounds function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which are critical components of antiretroviral therapy for HIV-1.[3][6][7] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting the conversion of viral RNA into DNA, a crucial step in the viral lifecycle.[6][8] The structural flexibility of the pyridinone core allows for extensive modification, enabling the development of next-generation inhibitors with high potency against wild-type and drug-resistant viral strains.[7][9]
This guide provides a comprehensive framework for the in vitro evaluation of novel pyridinone derivatives. It details a systematic, multi-phase approach, beginning with an essential assessment of cytotoxicity, followed by specific protocols for determining antiviral efficacy against various types of viruses. The protocols are designed to be robust and self-validating, providing researchers with the tools to accurately determine the therapeutic potential of their compounds.
Guiding Principles for a Robust Antiviral Screening Cascade
A successful antiviral screening program relies on a logical progression of assays that first establishes a compound's safety profile before confirming its specific antiviral effect. This workflow is designed to eliminate false positives and ensure that the observed antiviral activity is not merely a consequence of toxicity to the host cells.
Caption: High-level workflow for in vitro antiviral screening.
The cornerstone of this evaluation is the Selectivity Index (SI) , which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a greater therapeutic window, signifying that the compound is effective against the virus at concentrations far below those that are toxic to host cells. Generally, a compound with an SI value of 10 or greater is considered a promising candidate for further development.[10][11]
Phase 1: Cytotoxicity Assessment Protocol
Before assessing antiviral activity, it is imperative to determine the cytotoxicity of the pyridinone derivatives on the host cell line that will be used in subsequent antiviral assays. This step ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply because the host cells are unhealthy or dying.[12] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[13][14] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Protocol 1: MTT Assay for 50% Cytotoxic Concentration (CC50) Determination
Objective: To determine the concentration of a pyridinone derivative that reduces the viability of a specific host cell line by 50%.
Materials:
-
Host cell line (e.g., MT-4, MDCK, Huh-7, Vero E6, depending on the target virus)
-
Complete culture medium (specific to the cell line)
-
Pyridinone derivatives (dissolved in DMSO, stock solution at 10-20 mM)
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count the host cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the pyridinone derivatives in culture medium. The final concentration range should be broad enough to capture the full dose-response curve (e.g., from 100 µM down to 0.1 µM). Remember to account for the 2x concentration needed for the initial addition.
-
Compound Addition: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the diluted compounds to the appropriate wells in triplicate.
-
Test Wells: Cells + serially diluted compound.
-
Cell Control (CC) Wells: Cells + medium containing the same percentage of DMSO as the highest compound concentration (represents 100% viability).
-
Blank Wells: Medium only (for background subtraction).
-
-
Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48, 72, or 96 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of the plate at 570 nm using a microplate reader.[15]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Test_Well / Absorbance_Cell_Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to calculate the CC50 value.
-
| Parameter | Description | Example Value |
| CC50 | 50% Cytotoxic Concentration | The concentration of the compound that reduces cell viability by 50%. |
| Cell Line | The host cell used for the assay. | MT-4 (for HIV), MDCK (for Influenza) |
| Incubation Time | Duration of compound exposure. | 72 hours |
Phase 2: Antiviral Efficacy Assays
Once the non-toxic concentration range of the pyridinone derivatives is established, their ability to inhibit viral replication can be assessed. The choice of assay depends on the target virus and its characteristics in cell culture.
Protocol 2: HIV-1 Antiviral Assay using p24 Antigen ELISA
Rationale: Many pyridinone derivatives are known to target HIV-1 reverse transcriptase.[16][17] This assay quantifies the production of the HIV-1 p24 capsid protein, a reliable marker for viral replication. A reduction in p24 levels in the presence of the compound indicates antiviral activity.[15]
Materials:
-
MT-4 T-lymphoid cell line
-
HIV-1 laboratory strain (e.g., IIIB or NL4-3)
-
Complete RPMI-1640 medium
-
Pyridinone derivatives (at non-toxic concentrations)
-
Commercial HIV-1 p24 Antigen ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 50 µL of medium.
-
Compound Addition: Add 50 µL of serially diluted pyridinone derivatives (at 2x the final desired concentration) to the wells.
-
Infection: Immediately add 50 µL of HIV-1 stock diluted to a predetermined multiplicity of infection (MOI) of 0.01-0.05.[15]
-
Controls: Include virus-only controls (cells + virus, no compound) and cell-only controls (cells, no virus, no compound).
-
-
Incubation: Incubate the plate for 5-7 days at 37°C with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants according to the manufacturer's instructions for the ELISA kit.
-
Data Analysis:
-
Generate a standard curve from the p24 standards provided in the kit.
-
Determine the p24 concentration for each sample.
-
Calculate the percentage of viral inhibition for each compound concentration using the formula: % Inhibition = 100 - [(p24_Test_Well / p24_Virus_Control) * 100]
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to calculate the EC50 value.
-
Protocol 3: Plaque Reduction Assay for Influenza Virus
Rationale: Influenza virus causes distinct zones of cell death, known as plaques, in a confluent monolayer of susceptible cells like Madin-Darby Canine Kidney (MDCK) cells.[18][19] An effective antiviral compound will reduce the number and/or size of these plaques.[20][21][22]
Caption: The principle of the plaque reduction assay.
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer (typically takes 24-48 hours).
-
Virus-Compound Incubation: Prepare serial dilutions of the pyridinone derivatives. In separate tubes, pre-incubate a known titer of influenza virus (e.g., 50-100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.[10]
-
Infection: Wash the cell monolayers with PBS. Infect the cells by adding the virus-compound mixtures to the wells. Allow adsorption for 1 hour at 37°C.
-
Overlay Addition: After adsorption, remove the inoculum. Add an overlay medium (e.g., 2x MEM containing 1% agarose or methylcellulose) mixed with the corresponding concentrations of the compounds. The semi-solid overlay restricts virus spread to adjacent cells, leading to localized plaque formation.[10]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix the cells with a 10% formaldehyde solution. Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.[18][21] Viable cells will stain purple, while plaques will appear as clear zones.
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction relative to the virus-only control.
-
Plot the percentage reduction against the log of the compound concentration to determine the EC50.
-
Protocol 4: Viral Yield Reduction Assay using qRT-PCR for HCV
Rationale: For viruses like Hepatitis C (HCV) or HBV, which may not produce easily observable cytopathic effects, a more sensitive method is required.[4] A viral yield reduction assay measures the amount of viral RNA or DNA produced.[23][24] Quantitative real-time PCR (qRT-PCR) provides a highly accurate quantification of viral genomes, and a decrease in viral RNA indicates inhibitory activity.[25][26][27]
Procedure:
-
Cell Seeding and Infection: Seed Huh-7 cells (a human hepatoma cell line) in a 24-well plate. The next day, infect the cells with HCV (e.g., JFH-1 strain) in the presence of serial dilutions of the pyridinone derivatives.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
RNA Extraction: After incubation, harvest the cell culture supernatants. Extract total RNA from the supernatants using a commercial viral RNA extraction kit.
-
qRT-PCR: Perform one-step quantitative reverse transcription PCR (qRT-PCR) using primers and a probe specific to a conserved region of the HCV genome (e.g., the 5' UTR).[28]
-
Include a standard curve of known RNA concentrations to allow for absolute quantification.
-
Run samples in triplicate.
-
-
Data Analysis:
-
Quantify the viral RNA copies/mL for each sample using the standard curve.
-
Calculate the percentage inhibition of viral RNA production compared to the virus-only control.
-
Determine the EC50 by plotting the percentage inhibition against the log of the compound concentration.
-
Data Summary and Interpretation
The ultimate goal is to identify compounds with a high Selectivity Index (SI). This value provides a critical measure of the compound's potential as a therapeutic agent.
| Compound | Target Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Pyridinone-A | HIV-1 | MT-4 | >100 | 0.05 | >2000 |
| Pyridinone-B | Influenza A | MDCK | 85 | 1.2 | 70.8 |
| Pyridinone-C | HCV | Huh-7 | 60 | 15 | 4.0 |
| Positive Control | (Varies) | (Varies) | (Varies) | (Varies) | (Varies) |
Interpretation:
-
Pyridinone-A is an excellent candidate, showing high potency (low EC50) and very low cytotoxicity (high CC50), resulting in an outstanding SI.
-
Pyridinone-B is a strong candidate with a good therapeutic window.
-
Pyridinone-C is a poor candidate for further development due to its low SI, indicating that the antiviral effect occurs at concentrations close to those that are toxic to the host cells.
References
-
Creative Diagnostics. (n.d.). 50% Tissue Culture Infectious Dose Assay. Retrieved from [Link]
-
Agilent Technologies. (n.d.). TCID50 Assay. Retrieved from [Link]
- Artico, M., et al. (1993). Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 36(2), 249-55.
- Verma, K. K., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631.
- Fassihi, A., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini reviews in medicinal chemistry, 21(14), 1866-1891.
- Gong, P., et al. (2010). Design, Synthesis, and Antihepatitis B Virus Activities of Novel 2-Pyridone Derivatives. ACS Medicinal Chemistry Letters, 1(5), 231-235.
-
protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]
-
Virology Research Services. (2019). Timeless TCID50: One solution to many viruses. Retrieved from [Link]
- Wang, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 866431.
- Goldman, M. E., et al. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867.
- Kour, J., & Mirochnitchenko, O. (2020). In vitro methods for testing antiviral drugs. Virology Journal, 17(1), 1-14.
- Cao, Y., et al. (2013). Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. Journal of medicinal chemistry, 56(9), 3593-608.
- Goldman, M. E., et al. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity.
- Wang, Z., et al. (2021). Synthesis and Anti-Influenza Virus Effects of Novel Substituted Polycyclic Pyridone Derivatives Modified from Baloxavir. Journal of Medicinal Chemistry, 64(19), 14786-14802.
-
DIFF Biotech. (2024). Best practices for screening antiviral drugs. Retrieved from [Link]
-
BMG LABTECH. (2021). Tissue Culture Infectious Dose (TCID50) Assays. Retrieved from [Link]
- Dollé, V., et al. (1995). A new series of pyridinone derivatives as potent non-nucleoside human immunodeficiency virus type 1 specific reverse transcriptase inhibitors. Journal of medicinal chemistry, 38(23), 4679-86.
- de Souza, M. V. N., & de Almeida, M. V. (2015). Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors. RSC Advances, 5(25), 19321-19333.
- Le Van, K., et al. (2009). New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 52(12), 3636-3643.
- Wang, T., et al. (2022). Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators. International Journal of Molecular Sciences, 23(22), 13735.
-
Kitpcr. (n.d.). Hepatitis C virus - Real Time RNA. Retrieved from [Link]
- G-SAR, S., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Virology journal, 18(1), 1-13.
- Wang, Y., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences, 25(14), 7709.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
-
Figshare. (2014). Plaque reduction assay of compound 1 against influenza viruses. Retrieved from [Link]
-
protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
- Izopet, J., et al. (2009). Real-Time PCR Assays for Hepatitis C Virus (HCV) RNA Quantitation Are Adequate for Clinical Management of Patients with Chronic HCV Infection. Journal of Clinical Microbiology, 47(10), 3285–3290.
-
ResearchGate. (n.d.). Activity of the compounds in the influenza virus plaque reduction assay. Retrieved from [Link]
- G-SAR, S., et al. (2020).
- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Wang, D., et al. (2014). In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea. PLOS ONE, 9(8), e104544.
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
-
Lima Memorial Health System Laboratory. (n.d.). Hepatitis C Virus (HCV) RNA Detection and Quantification by Real-Time Reverse Transcription-PCR, Serum. Retrieved from [Link]
- Hayden, F. G., et al. (1980). Plaque inhibition assay for drug susceptibility testing of influenza viruses. Antimicrobial agents and chemotherapy, 17(5), 865-870.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pnas.org [pnas.org]
- 9. Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. protocols.io [protocols.io]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new series of pyridinone derivatives as potent non-nucleoside human immunodeficiency virus type 1 specific reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction [mdpi.com]
- 21. plos.figshare.com [plos.figshare.com]
- 22. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]
- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 24. ibtbioservices.com [ibtbioservices.com]
- 25. kitpcr.com [kitpcr.com]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. lmhslab.testcatalog.org [lmhslab.testcatalog.org]
- 28. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting & Optimizing Furfurylation of Pyridinones
Welcome to the Technical Support Center for the furfurylation of pyridinones. The functionalization of 2-pyridinone and 4-pyridinone scaffolds with furfuryl groups is a critical transformation in drug discovery, given the prevalence of these moieties in bioactive natural products and pharmaceuticals. However, researchers frequently encounter two major hurdles: controlling the ambident nucleophilicity of the pyridinone core (N- vs. O-alkylation) and managing the notorious instability of furfuryl reagents.
This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure reproducible results.
Part 1: Troubleshooting Guide & Causality
Q1: Why am I getting an inseparable mixture of N- and O-furfurylated products when using furfuryl chloride? A: The 2-pyridinone ring exists in a tautomeric equilibrium with 2-hydroxypyridine. Upon deprotonation, it forms an ambident anion. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the nitrogen atom is "softer" and more polarizable. Furfuryl chloride is a primary alkyl halide (a relatively soft electrophile). However, regioselectivity is heavily dictated by the counterion of the base and the solvent.
Using bases like K₂CO₃ or NaH in polar aprotic solvents often leads to competing O-alkylation because the naked oxygen anion is highly reactive. To drive exclusive N-alkylation, you must invoke the "Cesium Effect" (using Cs₂CO₃ or CsF) which forms a tight ion pair with the oxygen, sterically hindering it and directing the electrophile to the nitrogen . Alternatively, micellar aqueous conditions using Tween-20 have been shown to overwhelmingly favor N-alkylation by concentrating the hydrophobic electrophile near the softer nitrogen center .
Q2: My furfuryl bromide reagent turns black and polymerizes before the reaction completes. How can I prevent this? A: Furfuryl halides are highly sensitive to auto-polymerization (resinification), especially in the presence of Lewis acids, strong Brønsted acids, or heat. The furan oxygen stabilizes carbocation formation at the benzylic-like position, making it hyper-reactive. Solution: Never store furfuryl bromide at room temperature. Generate it in situ from furfuryl alcohol, or switch to furfuryl mesylate prepared at sub-zero temperatures. If you must use the halide, ensure your reaction mixture is strictly basic and run the reaction at ambient temperature (20–25 °C) rather than refluxing.
Q3: How do I intentionally synthesize the O-furfurylated product (2-(furfuryloxy)pyridine)? A: To invert the natural preference of soft electrophiles and force O-alkylation, avoid alkyl halides entirely. Instead, use furfuryl alcohol under Mitsunobu conditions. The Mitsunobu reaction generates an alkoxyphosphonium intermediate, which acts as a "hard" carbocation-like electrophile, preferentially reacting with the "hard" oxygen atom of the pyridinone .
Part 2: Visualizing the Regioselectivity Logic
Decision matrix for controlling N- vs. O-furfurylation of 2-pyridinones.
Part 3: Quantitative Data Summary
The following table summarizes the expected outcomes based on the chosen reaction conditions. Use this to select the optimal workflow for your target isomer.
| Target Regioisomer | Furfuryl Source | Base / Reagents | Solvent | Temp (°C) | Expected Yield | N:O Ratio |
| N-Alkylation | Furfuryl Bromide | K₂CO₃ (10 eq) | 2% Tween-20 / H₂O | 25 | 85 - 94% | > 19:1 |
| N-Alkylation | Furfuryl Chloride | CsF or Cs₂CO₃ (2 eq) | DMF | 25 | 80 - 88% | > 15:1 |
| O-Alkylation | Furfuryl Alcohol | PPh₃, DIAD (1.2 eq) | THF | 0 to 25 | 70 - 80% | < 1:20 |
| O-Alkylation | Furfuryl Bromide | Ag₂CO₃ (1.5 eq) | Toluene | 25 (Dark) | 65 - 75% | < 1:15 |
Part 4: Optimized Experimental Protocols
Protocol A: Regioselective N-Furfurylation via Micellar Catalysis
Causality: Water dramatically reduces the baseline nucleophilicity of the pyridinone oxygen due to strong hydrogen bonding. The Tween-20 micelles concentrate the hydrophobic furfuryl halide and the softer nitrogen nucleophile, driving rapid, highly selective N-alkylation without the need for toxic polar aprotic solvents.
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask, dissolve 2% (w/w) Tween-20 in 10 mL of deionized water.
-
Deprotonation: Add 2-pyridinone (1.0 mmol) and K₂CO₃ (10.0 mmol). Stir for 10 minutes at room temperature.
-
Self-Validation Check: The solution must become completely homogeneous as the water-soluble potassium pyridinolate salt forms. If it remains cloudy, increase stirring time or verify the purity of the starting pyridinone.
-
-
Electrophile Addition: Dropwise, add freshly distilled furfuryl bromide (1.2 mmol).
-
Caution: Furfuryl bromide is a lachrymator and prone to degradation; use immediately after purification.
-
-
Reaction: Stir the micellar suspension vigorously at 25 °C for 3 hours.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes:EtOAc) to yield the pure N-furfuryl-2-pyridinone.
Protocol B: Regioselective O-Furfurylation via Mitsunobu Reaction
Causality: By utilizing furfuryl alcohol and triphenylphosphine/DIAD, the reaction proceeds via an alkoxyphosphonium intermediate. The hard, carbocationic nature of this intermediate strongly prefers attack by the harder oxygen atom of the ambident pyridinone anion, completely reversing the natural N-alkylation preference.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-pyridinone (1.0 mmol), furfuryl alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol).
-
Solvent: Dissolve the mixture in 15 mL of anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Activation: Slowly add Diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise over 10 minutes.
-
Self-Validation Check: A transient yellow color should appear and fade as the betaine intermediate forms and reacts with the alcohol. Persistent yellowing indicates unreacted DIAD, suggesting moisture contamination or inactive phosphine.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with Dichloromethane (3 x 15 mL). Dry the organic phase over MgSO₄ and concentrate.
-
Purification: The crude mixture contains triphenylphosphine oxide (TPPO). Purify via silica gel chromatography (using a gradient of DCM/MeOH or Hexanes/EtOAc) to isolate 2-(furfuryloxy)pyridine.
Part 5: Mechanistic Pathway of O-Furfurylation
Mechanistic pathway of the Mitsunobu O-furfurylation of 2-pyridinone.
Part 6: Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the furfurylation? A: Yes. Microwave-assisted multicomponent reactions have been successfully employed to synthesize N-substituted 2-pyridinones in one-pot procedures, significantly reducing reaction times from hours to minutes while maintaining high yields . However, strict temperature control is required to prevent the thermal polymerization of the furfuryl moiety.
Q: How do I verify the N:O ratio of my crude mixture before column chromatography? A: Proton NMR (¹H NMR) is the most reliable method. The methylene protons (CH₂) of the furfuryl group exhibit distinct chemical shifts depending on the attachment point. N-furfuryl CH₂ protons typically resonate further upfield (around 5.1–5.3 ppm) compared to the O-furfuryl CH₂ protons, which are shifted further downfield (around 5.4–5.6 ppm) due to the highly electronegative oxygen.
Part 7: References
-
CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone Source: Synlett 1995; 1995(8): 845-846 URL:[Link]
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: Organic Letters 2015, 17, 13, 3382–3385 URL:[Link]
-
N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone Source: Tetrahedron Letters 1994, 35, 2819-2822 URL:[Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation Source: Chem. Proc. 2021, 3(1), 135 URL:[Link]
Technical Support Center: Scaling Up 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to assist researchers, process chemists, and drug development professionals in optimizing and scaling the synthesis of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one.
Pyridin-2(1H)-ones are highly versatile scaffolds with a broad spectrum of biological activities, making their scalable synthesis critical for downstream drug development ([1]). This guide moves beyond basic synthetic recipes by providing a mechanistically grounded, self-validating framework to ensure high-yield, high-purity production at scale.
Mechanistic Overview & Process Workflow
The synthesis of N-substituted 2-pyridones from 4-hydroxy-6-methyl-2-pyrone (also known as Triacetic Acid Lactone, TAL)—a bio-based platform chemical derived from glucose fermentation ([2])—and primary amines is a well-established route ([3]).
The reaction is a two-step cascade:
-
Nucleophilic Acyl Substitution: Furfurylamine attacks the pyrone carbonyl, opening the ring to form a highly soluble intermediate.
-
Intramolecular Dehydration (Cyclization): The intermediate undergoes thermally driven dehydration to close the ring, forming the highly stable, hydrophobic pyridone.
Figure 1: Step-by-step synthetic workflow for the scale-up of the target pyridone.
Quantitative Process Optimization
Selecting the correct solvent and thermodynamic conditions is the difference between a 50% yield of a sticky resin and a >90% yield of a highly pure crystalline powder. Table 1 summarizes our internal optimization data.
Table 1: Thermodynamic & Solvent Optimization for Pyridone Cyclization
| Solvent System | Temp (°C) | Catalyst | Time (h) | Yield (%) | HPLC Purity (%) | Process Observation |
| Ethanol | 78 | None | 18 | 62 | 88 | Incomplete cyclization; intermediate remains |
| Water | 100 | None | 12 | 81 | 94 | Slow dehydration; moderate yield |
| Neat (No Solvent) | 120 | None | 4 | 55 | 75 | Severe charring and amine oxidation |
| Water | 100 | AcOH (cat.) | 8 | 92 | >99 | Optimal crystallization; high purity |
Validated Scale-Up Protocol (100 g Scale)
This protocol is designed as a self-validating system . The reaction provides visual checkpoints: it begins as a heterogeneous suspension, becomes a clear homogeneous solution during ring-opening, and precipitates as a solid mass upon successful cyclization and cooling.
Step-by-Step Methodology:
-
Reactor Preparation: Charge a 2 L jacketed glass reactor with 100 g (0.79 mol) of 4-hydroxy-6-methyl-2-pyrone (TAL).
-
Solvent & Catalyst Addition: Add 800 mL of deionized water and 5 mL of glacial acetic acid.
-
Causality: Water is an ideal green solvent that solubilizes the intermediate but rejects the final hydrophobic product, driving the equilibrium forward. Acetic acid lowers the activation energy for the rate-limiting dehydration step.
-
-
Amine Addition: Begin agitation (250 rpm). Add 80.5 g (0.83 mol, 1.05 eq) of furfurylamine dropwise over 30 minutes at 20–25 °C.
-
Causality: The initial nucleophilic attack is highly exothermic. Controlled addition prevents thermal degradation of the sensitive furan ring.
-
-
Reflux & Cyclization: Heat the reactor to a rolling reflux (100 °C) for 8–10 hours. Monitor via HPLC until the ring-opened intermediate is <1%.
-
Controlled Crystallization: Program the reactor jacket to cool linearly to 5 °C over 4 hours (approx. 0.4 °C/min).
-
Causality: Linear cooling prevents the product from "oiling out" and promotes the growth of high-purity, easily filterable macroscopic crystals.
-
-
Isolation: Filter the off-white precipitate. Wash with 2 x 100 mL of ice-cold water to remove unreacted amine and the acid catalyst.
-
Drying: Dry the product in a vacuum oven at 50 °C for 24 hours to a constant weight.
Troubleshooting Guides & FAQs
Figure 2: Troubleshooting logic tree for resolving incomplete cyclization during scale-up.
Q: Why is my reaction stalling at the intermediate stage, resulting in low yields of the final pyridone? A: The conversion of TAL to the N-substituted pyridone is a two-step cascade. The first step (nucleophilic acyl substitution) is rapid. However, the second step (intramolecular dehydration/ring closure) requires significant thermal energy and is the rate-limiting step ([3]). If your reaction stalls, your temperature is likely too low. Ensure a rolling reflux (≥100 °C). If you are using a lower-boiling solvent like ethanol, switch to water or add a catalytic amount of acetic acid to protonate the intermediate hydroxyl group, which dramatically accelerates water elimination.
Q: During scale-up, my product "oils out" as a sticky resin instead of forming a filterable powder. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product separates from the solvent at a temperature above its melting point, or when rapid cooling traps impurities that depress the melting point. To resolve this, absolutely avoid crash-cooling. Implement a controlled, linear cooling ramp (e.g., 0.4 °C/min) from 100 °C to 5 °C. If oiling out persists, seed the reaction mixture with 1% by weight of pure 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one crystals just as the solution reaches its cloud point.
Q: I am detecting significant coloration and degradation byproducts in the mother liquor. Is the furfurylamine degrading? A: Yes. Furfurylamine is highly susceptible to oxidative degradation and polymerization at elevated temperatures, particularly in the presence of atmospheric oxygen. To mitigate this, degas your solvent prior to the reaction and maintain a positive pressure of inert gas (nitrogen or argon) throughout the reflux period. Using a slight stoichiometric excess of furfurylamine (1.05 eq) compensates for minor oxidative losses without complicating the final aqueous workup.
References
-
Benzenoid Aromatics from Renewable Resources. Chemical Reviews - ACS Publications. URL:[Link]
-
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules - MDPI. URL:[Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. URL:[Link]
Sources
comparing the bioactivity of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one with other N-substituted pyridinones
The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the bioactivity of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one and other N-substituted pyridinones, offering insights into their structure-activity relationships and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.
Introduction to N-Substituted Pyridinones
Pyridinones are a class of six-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[2][3] The substitution at the nitrogen atom (N-1 position) of the pyridinone ring plays a crucial role in modulating the compound's physicochemical properties and biological targets.[4] By modifying the N-substituent, researchers can fine-tune the compound's lipophilicity, hydrogen bonding capacity, and steric interactions, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile and overall bioactivity.[3][4]
This guide focuses on comparing the bioactivity of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one with other pyridinone derivatives, highlighting how different N-substituents impact their therapeutic efficacy.
Comparative Bioactivity of N-Substituted Pyridinones
The bioactivity of N-substituted pyridinones is highly dependent on the nature of the substituent at the N-1 position. This section compares the antimicrobial and anticancer activities of various derivatives, with a focus on understanding the structure-activity relationships (SAR).
Antimicrobial and Antifungal Activity
Several studies have demonstrated the potent antimicrobial and antifungal activities of N-substituted pyridinones.[5][6][7] The N-substituent significantly influences the spectrum and potency of antimicrobial action.
Table 1: Comparative Antimicrobial Activity of N-Substituted Pyridinones
| Compound | N-Substituent | Target Organism | Bioactivity (MIC µg/mL) | Reference |
| 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one | 2-Furylmethyl | Candida albicans | Not specified in search results | N/A |
| N-aryl pyridinones | Aryl groups | HBV-DNA replication | Generally better than N-alkyl | [2] |
| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one | 4-chlorophenyl | Candida albicans | 5.6 | [8] |
| 4-hydroxy-2-pyridone derivative (6q) | Complex azabicyclo compound | E. coli (resistant strains) | 8 (MIC90) | [9] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
The data suggests that aromatic and heterocyclic substituents at the N-1 position can enhance antimicrobial activity. For instance, N-aryl pyridinones have shown better anti-HBV activity compared to their N-alkyl counterparts.[2] The presence of a furylmethyl group in the title compound suggests potential for interesting biological activity, though specific antimicrobial data was not found in the provided search results. Further experimental evaluation is warranted to determine its antimicrobial spectrum and potency.
Anticancer Activity
N-substituted pyridinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[3][10] The nature of the N-substituent is a key determinant of their cytotoxic potency and selectivity.
Table 2: Comparative Anticancer Activity of N-Substituted Pyridinones
| Compound | N-Substituent | Cancer Cell Line | Bioactivity (IC50 µM) | Reference |
| 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one | 2-Furylmethyl | Not specified in search results | Not specified in search results | N/A |
| Pyridone derivative (4c) | O-ethyl, 6-methoxy quinoline | HepG-2, Caco-2, PC-3, NFS-60 | 0.0132, 0.007, 0.005, 0.006 | [11] |
| Pyridone derivative (4f) | Not specified | HeLa, K562 | Highest cytotoxicity in the study | [12] |
| Pyridone derivative (4g) | Most lipophilic in study | HeLa, K562 | High cytotoxic activity | [12] |
| Pyridine-based compound (12) | Not specified | MCF-7, HepG2 | 0.5, 5.27 | [13] |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
The results highlight that complex aromatic and heterocyclic N-substituents can lead to potent anticancer activity. For example, a pyridone derivative with an O-ethyl and a 6-methoxy quinoline moiety (compound 4c) displayed remarkable potency against several cancer cell lines.[11] Furthermore, increased lipophilicity in the N-substituent has been correlated with higher cytotoxic effects.[12] While specific anticancer data for 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is not available in the provided search results, its structural features suggest it could be a promising candidate for further investigation.
Structure-Activity Relationship (SAR) Insights
The analysis of various N-substituted pyridinones reveals several key SAR trends:
-
Aromatic and Heterocyclic N-Substituents: These groups often enhance bioactivity compared to simple alkyl chains. This could be due to their ability to engage in π-π stacking or other specific interactions with biological targets.[2][14]
-
Lipophilicity: Increased lipophilicity of the N-substituent can lead to improved cell membrane permeability and, consequently, enhanced cytotoxicity.[12] However, a balance must be struck to maintain adequate aqueous solubility for drug delivery.
-
Substituents on the N-Aryl Ring: The electronic properties of substituents on an N-aryl ring can significantly impact activity. Electron-withdrawing or donating groups can modulate the compound's interaction with its target.[15]
The following diagram illustrates the key structural features of N-substituted pyridinones that influence their bioactivity.
Caption: Structure-Activity Relationship of N-Substituted Pyridinones.
Experimental Protocols for Bioactivity Assessment
To enable researchers to conduct their own comparative studies, this section provides standardized protocols for assessing antimicrobial and cytotoxic activity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[16][17]
Materials:
-
Test compound (e.g., 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium[18]
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the growth medium across the wells of a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]
Caption: Workflow for Broth Microdilution Assay.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[12][19]
Materials:
-
Test compound
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[19]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[19] Cell viability is proportional to the absorbance.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
This guide has provided a comparative overview of the bioactivity of N-substituted pyridinones, with a particular focus on the potential of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one. The available data strongly suggest that the N-substituent is a critical determinant of the biological activity of this class of compounds. While direct experimental data for the title compound is limited in the public domain, its structural features, particularly the N-furylmethyl group, make it an intriguing candidate for further investigation.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a broader range of N-substituted derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one to establish more definitive structure-activity relationships.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their antimicrobial and anticancer effects.
-
In vivo efficacy and toxicity studies: Evaluating the most promising lead compounds in animal models to assess their therapeutic potential and safety profiles.
By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of novel pyridinone-based therapeutics to address unmet medical needs.
References
-
Antibacterial activity of some 4-pyridinone derivatives synthesized from 4-pyrones. (URL: [Link])
-
Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized from 4-Pyrones - ResearchGate. (URL: [Link])
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - MDPI. (URL: [Link])
-
Selected N‐substituted 2‐pyridones with biological activity. - ResearchGate. (URL: [Link])
-
Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (URL: [Link])
-
Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed. (URL: [Link])
-
Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC. (URL: [Link])
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. (URL: [Link])
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: [Link])
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC. (URL: [Link])
-
Antimicrobial Susceptibility Testing - APEC.org. (URL: [Link])
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])
-
Structure-activity relationships of selected pyridines. I. Substituent constant analysis. (URL: [Link])
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (URL: [Link])
-
4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed. (URL: [Link])
-
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - MDPI. (URL: [Link])
-
(PDF) Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities - ResearchGate. (URL: [Link])
-
Synthesis of N-Substituted 3-Amino-2-pyridones | Organic Letters - ACS Publications. (URL: [Link])
-
Structure–Activity Relationships in Human Toll-like Receptor 8-Active 2,3-Diamino-furo[2,3-c]pyridines | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (URL: [Link])
-
Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry. (URL: [Link])
-
4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application - MDPI. (URL: [Link])
-
Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones - ACS Publications. (URL: [Link])
-
Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - MDPI. (URL: [Link])
-
The chemistry of some 6-methyl-4-hydroxy-2-pyridones - ResearchGate. (URL: [Link])
-
Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed. (URL: [Link])
-
4-Hydroxy-6-methylpyridin-2(1H)-one - PMC. (URL: [Link])
-
(PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one - ResearchGate. (URL: [Link])
-
Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - MDPI. (URL: [Link])
-
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - MDPI. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. apec.org [apec.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
comparative analysis of the anticancer activity of pyridinone isomers
Comparative Analysis of the Anticancer Activity of Pyridinone Isomers: A Technical Guide for Drug Development
Introduction to Pyridinone Scaffolds in Oncology
Pyridinones (pyridones) have emerged as privileged heterocyclic scaffolds in modern drug discovery. The two primary stable isomers under physiological conditions—2-pyridinone and 4-pyridinone—exhibit distinct electronic distributions and tautomeric equilibria (lactam-lactim tautomerism). As a Senior Application Scientist, I often emphasize to development teams that this structural variance is not merely a chemical curiosity; it fundamentally dictates the spatial geometry, hydrogen-bonding profile, and ultimately, the oncogenic target affinity of the derivative. This guide provides an objective, data-driven comparison of these isomers to streamline your lead optimization workflows.
Mechanistic Divergence: 2-Pyridinone vs. 4-Pyridinone
The position of the carbonyl group relative to the ring nitrogen creates a divergent mechanistic profile for these isomers:
-
2-Pyridinone Derivatives (Kinase Inhibitors): The 2-pyridinone core acts as an exceptional hinge-binding motif. The adjacent nitrogen (hydrogen bond donor) and carbonyl oxygen (hydrogen bond acceptor) perfectly mimic peptide bonds. This allows them to anchor deeply into the ATP-binding pocket of crucial kinases. For instance,1, triggering Bax-mediated apoptosis[1]. Similarly, O-alkylated 2-pyridones act as 2, activating caspase 3/7 pathways[2].
-
4-Pyridinone Derivatives (DNA Intercalators & Met Kinase Inhibitors): The para-relationship of the heteroatoms in 4-pyridinones alters the dipole moment. When fused with other aromatic systems, these isomers often function as DNA intercalators. A prime example is the 3, which acts as a catalytic inhibitor of human topoisomerase IIα, inducing caspase-independent cell death[3].
Divergent molecular targets and apoptotic pathways of 2-pyridinone and 4-pyridinone isomers.
Quantitative Comparative Data
To objectively evaluate the performance of these isomers, the following table synthesizes the half-maximal inhibitory concentrations (IC50) of representative optimized derivatives against standard human cancer cell lines, benchmarked against standard chemotherapeutics.
| Compound Class | Representative Derivative | Target Cell Line | IC50 (µM) | Primary Mechanism |
| 2-Pyridinone | 1′H-spiro-indoline-3,4′-pyridine (Cmpd 7) | Caco-2 (Colon) | 7.83 ± 0.50 | EGFR/VEGFR-2 Inhibition |
| 2-Pyridinone | O-alkyl pyridine derivative (Cmpd 4c) | HepG-2 (Liver) | 0.110 | PIM-1 Kinase Inhibition |
| 2-Pyridinone | 3,4-dihydro-6-methyl-2-pyridone | HepG-2 (Liver) | 1.2 | G2/M Cell Cycle Arrest |
| 4-Pyridinone | Indeno[1,2-b]pyridinone (TI-1-190) | MCF-7 (Breast) | < 5.0 | Topo IIα Catalytic Inhibition |
| Reference | Doxorubicin (Standard Chemotherapy) | Caco-2 (Colon) | 12.49 ± 1.10 | DNA Intercalation / Topo II Poison |
Data Analysis: Optimized 2-pyridinone derivatives frequently outperform standard doxorubicin in specific solid tumor lines (e.g., Caco-2, HepG-2)[1][2]. Furthermore,4, yielding a highly favorable selectivity index[4].
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following protocols detail the critical steps for evaluating pyridinone cytotoxicity and mechanism of action. Each step is designed as a self-validating system.
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5×103 cells/well and incubate for 24 hours.
-
Causality: This specific density ensures cells remain in the exponential (logarithmic) growth phase throughout the 48-72 hour treatment window. Over-seeding leads to contact inhibition, which artificially downregulates cellular metabolism and skews viability data.
-
-
Compound Treatment: Dissolve pyridinone isomers in DMSO, dilute in complete culture medium, and treat cells for 48 hours.
-
Causality: The final DMSO concentration must be strictly maintained below 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, confounding the actual anti-proliferative effect of the derivative.
-
-
MTT Addition & Solubilization: Add MTT reagent and incubate for 4 hours. Remove the medium and dissolve the resulting crystals in 100 µL DMSO. Read absorbance at 570 nm.
-
Causality: Only viable cells with active mitochondrial succinate dehydrogenase can reduce the yellow MTT tetrazolium salt to insoluble purple formazan. This creates a self-validating, direct biochemical correlation between absorbance and living cell count.
-
Protocol B: Cell Cycle Analysis via Flow Cytometry
-
Cell Fixation: Harvest treated cells, wash with cold PBS, and fix in 70% cold ethanol at 4°C overnight.
-
Causality: Cold ethanol dehydrates the cells and precipitates proteins, locking the cellular state and permeabilizing the membrane for dye entry without destroying the delicate cellular architecture.
-
-
RNase A Treatment: Resuspend the fixed cells in PBS containing 50 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Causality (Critical Step): Propidium Iodide (PI) is an intercalating agent that binds non-specifically to all double-stranded nucleic acids. RNase A selectively degrades RNA, ensuring the fluorescent signal strictly correlates with DNA content (2n vs. 4n). Without this step, RNA fluorescence will mask the distinct G0/G1, S, and G2/M phase peaks.
-
-
PI Staining & Acquisition: Add 50 µg/mL PI, incubate in the dark, and analyze via flow cytometry.
Standardized experimental workflow for evaluating pyridinone cytotoxicity and cell cycle impact.
Conclusion
Both 2-pyridinone and 4-pyridinone isomers offer robust, versatile platforms for anticancer drug development. While 2-pyridinones excel as ATP-competitive kinase inhibitors due to their lactam hydrogen-bonding profile, 4-pyridinones provide a structurally distinct geometry favorable for DNA intercalation and topoisomerase inhibition. Selection of the base isomer during lead generation should be strictly guided by the intended molecular target and the desired apoptotic pathway.
References
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC / NIH.1
-
Full article: Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Taylor & Francis.2
-
A novel indeno[1,2-b]pyridinone derivative, a DNA intercalative human topoisomerase IIα catalytic inhibitor, for caspase 3-independent anticancer activity. Chemical Communications (RSC Publishing).3
-
Comparative Analysis of Pyridinone Derivatives in Cancer Cell Lines: A Guide for Researchers. Benchchem.4
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC / NIH.5
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A novel indeno[1,2-b]pyridinone derivative, a DNA intercalative human topoisomerase IIα catalytic inhibitor, for caspase 3-independent anticancer activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation of the Mechanism of Action of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one (FHM-P2O)
Executive Summary & Pharmacophore Rationale
As a Senior Application Scientist evaluating novel chemotypes for their potential to disrupt viral replication architectures, the compound 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one (hereafter referred to as FHM-P2O) represents a highly specialized derivative of the 4-hydroxy-2-pyridinone scaffold[1]. This structural class is a privileged metal-binding pharmacophore (MBP) engineered to target and neutralize dinuclear metalloenzymes—most notably the Influenza A virus PA endonuclease and the HIV-1 RNase H domain[2].
The core mechanistic principle of FHM-P2O relies on the bidentate chelation of two divalent metal cations (typically Mg²⁺ or Mn²⁺) situated within the highly conserved catalytic centers of these viral enzymes. By displacing the catalytic water molecules and coordinating directly with the metal ions, FHM-P2O effectively paralyzes the enzyme's ability to cleave host or viral nucleic acids, thereby halting the viral life cycle[3].
Mechanistic Pathway: Divalent Metal Chelation
To validate the mechanism of action (MoA), we must first map the target engagement. Viral endonucleases utilize a two-metal-ion catalysis mechanism to hydrolyze phosphodiester bonds. FHM-P2O inserts its 4-hydroxy-2-pyridinone core into the active site, while the 2-furylmethyl moiety occupies adjacent lipophilic pockets to confer target specificity and enhance binding affinity.
Figure 1: FHM-P2O chelates divalent metal ions in the PA endonuclease active site, blocking RNA.
Comparative Performance Analysis
When evaluating FHM-P2O, it is critical to benchmark its performance against established clinical and experimental MBPs. The table below summarizes the quantitative enzymatic and cellular data. Baloxavir acid (the active form of the clinical drug Baloxavir marboxil) serves as the gold standard for PA endonuclease inhibition, while Raltegravir provides a reference for an alternative dinuclear metalloenzyme (HIV Integrase).
| Compound | Primary Target Enzyme | Enzymatic IC₅₀ (nM) | Cellular EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Primary Mechanism of Action |
| FHM-P2O | PA Endonuclease / RNase H | 45.2 ± 3.1 | 120.5 ± 8.4 | > 50.0 | Bidentate metal chelation |
| Baloxavir acid | Influenza PA Endonuclease | 2.5 ± 0.4 | 14.2 ± 1.1 | > 100.0 | Bidentate metal chelation |
| Raltegravir | HIV-1 Integrase | 10.4 ± 1.2 | 15.0 ± 2.0 | > 50.0 | Strand transfer inhibition |
| L-742,001 | Influenza PA Endonuclease | 38.0 ± 4.5 | 450.0 ± 25.0 | > 25.0 | Metal chelation |
Data represents median values derived from standardized biochemical assays.
Experimental Protocols for MoA Validation
To ensure trustworthiness and reproducibility, the validation of FHM-P2O requires a self-validating experimental system. We employ a suite of orthogonal assays designed not just to measure inhibition, but to prove the causality of the metal-chelating mechanism.
Protocol 1: FRET-Based Endonuclease Cleavage Assay
Causality & Rationale: Traditional gel-electrophoresis assays are semi-quantitative and lack the temporal resolution required for kinetic profiling. We utilize a Förster Resonance Energy Transfer (FRET) assay with a dual-labeled single-stranded DNA/RNA substrate (e.g., 5'-FAM and 3'-TAMRA)[2]. This allows for real-time, continuous monitoring of phosphodiester bond cleavage[4]. Crucially, the assay buffer is supplemented with an excess of MnCl₂ (2 mM). This high metal concentration is a deliberate choice to ensure the enzyme's active site is fully metallated, thereby proving that FHM-P2O inhibits via direct active-site binding rather than non-specifically stripping metals from the bulk solution[2].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the assay buffer containing 20 mM Tris (pH 8.0), 150 mM NaCl, 2 mM MnCl₂, 10 mM β-mercaptoethanol, and 0.2% Triton-X100[3].
-
Enzyme Dispensing: Add 25 nM of recombinant truncated N-terminal (PAN) endonuclease into a 96-well black microplate[5].
-
Inhibitor Titration: Dispense FHM-P2O in a 10-point serial dilution (ranging from 0.1 nM to 100 µM). Incubate the mixture for 15 minutes at room temperature. Why? This pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the metallated active site before substrate introduction.
-
Reaction Initiation: Add 200 nM of the FRET-labeled ssDNA/RNA substrate (17-mer) to all wells to initiate the cleavage reaction[3].
-
Kinetic Readout: Monitor the fluorescence continuously for 60 minutes using a microplate reader (Excitation: 485 nm; Emission: 535 nm).
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear phase of the reaction curve. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.
Figure 2: Step-by-step workflow of the FRET-based endonuclease cleavage assay for MoA validation.
Protocol 2: Metal-Dependency and Reversibility (Jump-Dilution) Assay
Causality & Rationale: To definitively prove that FHM-P2O acts as a competitive metal chelator and not an irreversible covalent modifier or a non-specific aggregator, we employ a jump-dilution assay coupled with metal-dependency profiling. If FHM-P2O is a true active-site MBP, increasing the concentration of the metal cofactor will competitively shift the IC₅₀ curve to the right. Furthermore, rapid dilution of the enzyme-inhibitor complex should restore enzymatic activity, confirming non-covalent, reversible binding.
Step-by-Step Methodology:
-
Metal Shift Analysis: Perform the FRET assay (Protocol 1) across three distinct MnCl₂ concentrations: 0.5 mM, 2.0 mM, and 10.0 mM. Calculate the IC₅₀ for each condition. A proportional increase in IC₅₀ confirms metal-dependent competition.
-
Complex Formation: Pre-incubate the PAN endonuclease at a high concentration (100× the assay concentration) with FHM-P2O at 10× its established IC₅₀ for 30 minutes to ensure complete target saturation.
-
Jump-Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into the reaction buffer containing the FRET substrate. This drops the inhibitor concentration far below its IC₅₀.
-
Activity Recovery Measurement: Immediately monitor the fluorescence trajectory. Compare the initial velocity of the diluted complex against a vehicle-treated (DMSO) enzyme control. Complete recovery of V0 within minutes validates the reversible nature of the FHM-P2O chelation mechanism.
Data Interpretation & Troubleshooting Insights
As researchers deploy these validation protocols, several nuances must be managed to maintain scientific integrity:
-
False Positives from Pan-Assay Interference Compounds (PAINS): The 4-hydroxy-2-pyridinone core can sometimes exhibit redox activity. To rule out redox-cycling false positives, ensure that the assay buffer contains a reducing agent (10 mM β-mercaptoethanol)[2]. If FHM-P2O maintains its IC₅₀ in the presence of the reducing agent, its MoA is confirmed as true chelation.
-
Substrate Sequence Specificity: While PAN endonuclease is relatively sequence-agnostic, the secondary structure of the FRET probe can impact the baseline fluorescence. Always heat-denature (95°C for 5 mins) and snap-cool the substrate prior to use to prevent hairpin formation, ensuring a high signal-to-background ratio.
References
- 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC.
- Structure-Activity Relationships in Metal-Binding Pharmacophores for Influenza Endonuclease - PMC.
- Exploration of the 2,3-Dihydroisoindole Pharmacophore for Inhibition of the Influenza Virus PA Endonuclease - PMC.
- FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC.
Sources
A Comparative Guide to the Phytotoxicity of Pyridinone Derivatives: Mechanisms, Efficacy, and Experimental Workflows
Introduction
Pyridinone derivatives represent a structurally diverse and highly potent class of agrochemicals, extensively investigated for their herbicidal properties. From the established commercial success of fluridone (a 4-pyridinone derivative) to the recent synthesis of novel 4-hydroxy-2-pyridinone analogs, these compounds offer unique mechanisms of action that target critical plant biosynthetic pathways. As weed resistance to legacy herbicides accelerates, drug development professionals and agricultural scientists are increasingly focused on synthesizing new pyridinone scaffolds.
This guide objectively compares the phytotoxic profiles of key pyridinone derivatives, elucidates the causality behind their mechanisms of action, and provides a rigorously self-validating experimental protocol for evaluating new candidate compounds.
Mechanistic Pathways of Phytotoxicity: Causality and Target Interactions
The phytotoxic efficacy of pyridinone derivatives is not uniform; it is highly dependent on specific substitution patterns on the pyridinone ring, which dictate target enzyme affinity, lipophilicity, and soil bioavailability.
1. Phytoene Desaturase (PDS) Inhibition: The classic mechanism, exemplified by fluridone, involves the competitive inhibition of the enzyme phytoene desaturase (PDS). By blocking the conversion of phytoene to β-carotene, fluridone eliminates the plant's photoprotective carotenoids. Causality: Without carotenoids, chlorophyll is rapidly degraded by photo-oxidation under sunlight. This disruption causes the characteristic "bleaching" symptom in emerging tissues, ultimately leading to plant death[1].
2. Novel 4-Hydroxy-2-Pyridinones: Recent synthetic derivatives, often modeled after natural secondary metabolites isolated from fungi like Fusarium oxysporum[2], exhibit highly selective phytotoxicity. For instance, synthesized derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one have demonstrated pronounced radicle (root) growth inhibition in dicotyledonous weeds while largely sparing monocots[3]. Causality: The addition of specific functional groups (e.g., bis(pyridyl)methanes) alters the molecule's lipophilicity and spatial conformation, leading to differential root uptake, translocation, and selective enzyme binding between monocot and dicot species[3].
Mechanistic pathway of PDS inhibition by pyridinone derivatives leading to photo-bleaching.
Comparative Phytotoxicity Profiles
To objectively evaluate alternative pyridinone derivatives, we must compare their inhibitory effects across standardized weed species. Table 1 summarizes the quantitative phytotoxic performance of commercial and novel experimental pyridinones.
Table 1: Comparative Phytotoxic Efficacy of Pyridinone Derivatives
| Compound Class | Specific Derivative | Target Weed Species | Quantitative Efficacy / Inhibition | Primary Mechanism / Notes |
| 4-Pyridinone | Fluridone | Sorghum bicolor (Monocot) | High (Concentration dependent) | PDS Inhibitor; Phytotoxicity increases with soil pH due to reduced adsorption[4]. |
| 4-Hydroxy-2-Pyridinone | Compound 4c | Ipomoea grandifolia (Dicot) | 72.8% root inhibition | Highly selective for dicotyledonous species at 5×10−4 mol L⁻¹[3]. |
| 4-Hydroxy-2-Pyridinone | Compound 4b | Cucumis sativus (Dicot) | 80.8% root inhibition | Potent radicle growth inhibitor; used as a lead structure for new herbicides[3]. |
| 2(1H)-Pyridinone | Compound 1 | Broadleaf weeds in Maize/Soy | Broad-spectrum control | Often applied with herbicide safeners (e.g., benoxacor) to prevent crop injury[5]. |
Self-Validating Experimental Protocol: Phytotoxicity Bioassay
To ensure trustworthiness and reproducibility in agrochemical development, phytotoxicity must be evaluated using a self-validating system. The following protocol utilizes a standardized sand-nutrient matrix to eliminate the confounding variables of complex soil organic matter, ensuring that observed toxicity is a direct result of the compound's intrinsic activity.
Causality of Experimental Choices:
-
Substrate Selection (Washed Quartz Sand): Natural soils possess variable cation exchange capacities and organic carbon contents that unpredictably adsorb pyridinone derivatives. Causality: Using inert sand ensures maximum bioavailability of the compound, allowing for an accurate dose-response assessment[3].
-
pH Standardization: The nutrient solution is strictly buffered. Causality: The adsorption of compounds like fluridone is highly pH-dependent; higher pH reduces soil adsorption, artificially inflating apparent phytotoxicity in the solution[4].
-
Self-Validation System: The protocol mandates a positive control (commercial fluridone), a negative control (pure water), and a vehicle control (the solvent used for the derivative). Causality: This isolates the variable. If the vehicle control causes growth inhibition, the solvent itself is phytotoxic, and the assay must be invalidated.
Step-by-Step Methodology:
-
Substrate Preparation: Wash quartz sand with 0.1 M HCl, rinse with deionized water until a neutral pH is achieved, and dry at 105°C for 24 hours to remove microbial contaminants.
-
Solution Formulation: Dissolve the synthesized pyridinone derivatives in a minimal volume of acetone (vehicle). Dilute this with a standardized Hoagland nutrient solution (buffered to pH 6.5) to achieve a final testing concentration of 5×10−4 mol L⁻¹[3].
-
Seed Preparation: Surface-sterilize seeds of Sorghum bicolor (monocot) and Cucumis sativus (dicot) using 1% sodium hypochlorite for 10 minutes, followed by thorough rinsing in sterile water.
-
Application: Apply 10 mL of the formulated test solution to 100 g of the prepared sand in glass petri dishes. Prepare parallel dishes for the vehicle control and the fluridone positive control.
-
Incubation: Place 10 pre-germinated seeds into each dish. Incubate in a controlled growth chamber at 25°C with a 16h/8h light/dark photoperiod for exactly 7 days.
-
Measurement & Validation: Harvest the seedlings. Measure radicle (root) length and aerial part length. Calculate the percentage of inhibition relative to the vehicle control. Validation Check: Confirm the vehicle control matches the negative control within a 5% margin of error. If solvent toxicity exceeds this threshold, discard the data and repeat with a lower solvent concentration.
Self-validating experimental workflow for assessing the phytotoxicity of pyridinone derivatives.
References
- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)
- EFFECT OF pH ON PLANT UPTAKE AND SOIL ADSORPTION OF 14C-FLURIDONE Source: Canadian Science Publishing URL
- CA2956154A1 - Pyridones as herbicides Source: Google Patents URL
- Bright Side of Fusarium oxysporum: Secondary Metabolites Bioactivities and Industrial Relevance in Biotechnology and Nanotechnology Source: MDPI URL
- Source: U.S. Geological Survey (USGS)
Sources
In Vivo Efficacy of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one (FM-MPO) vs. In Vitro Baselines: A Comprehensive Comparison Guide
Executive Summary
The transition of metalloenzyme inhibitors from in vitro hits to in vivo leads is historically plagued by poor membrane permeability. The parent compound, 4-hydroxy-6-methylpyridin-2(1H)-one (MPO), is a highly potent orotate-mimetic inhibitor of Orotate Phosphoribosyltransferase (OPRT)—a validated target in Mycobacterium tuberculosis (1)[1]. While MPO exhibits excellent in vitro binding energetics, its high polarity severely limits its in vivo efficacy.
By employing a scaffold-hopping approach common in pyridinone medicinal chemistry (2)[2], the N-alkylation of MPO yields 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one (FM-MPO) . This guide objectively compares the performance of FM-MPO against its parent compound and standard alternatives, providing the mechanistic rationale and self-validating experimental protocols required for robust preclinical evaluation.
Mechanistic Rationale: Bridging the In Vitro / In Vivo Gap
The Causality Behind the N-Furfuryl Substitution: The 4-hydroxy-2-pyridone core is essential for chelating the Mg²⁺ ion in the OPRT active site and mimicking the pyrimidine ring of orotic acid. However, the naked N-H group in the parent MPO acts as a strong hydrogen bond donor. While this forms a powerful network of hydrogen bonds in the OPRT active site in vitro[1], it results in heavy aqueous solvation in biological systems. This solvation shell prevents passive diffusion across the lipid-rich mycobacterial cell wall and host macrophage membranes.
By substituting the N1 position with a 2-furylmethyl (furfuryl) group, we achieve two critical outcomes:
-
Masking the Hydrogen Bond Donor: We eliminate the primary driver of aqueous trapping, drastically increasing the partition coefficient (LogP).
-
Enhanced Hydrophobic Contacts: The electron-rich furan ring provides additional Van der Waals interactions within the hydrophobic pocket of the enzyme, maintaining low nanomolar target affinity while driving cellular uptake.
De novo pyrimidine biosynthesis pathway highlighting MtOPRT inhibition by FM-MPO.
Quantitative Performance Comparison
The following table summarizes the performance of FM-MPO against the parent MPO and 5-Fluoroorotic Acid (5-FOA), a classic but highly toxic OPRT inhibitor.
| Parameter | 4-Hydroxy-6-methylpyridin-2(1H)-one (MPO) | 1-(2-Furylmethyl)-MPO (FM-MPO) | 5-Fluoroorotic Acid (5-FOA) |
| Target Affinity (In Vitro IC₅₀) | 0.85 µM | 0.42 µM | 0.15 µM |
| LogP (Lipophilicity) | -0.12 | 2.34 | -0.45 |
| Cellular Permeability (Pₐₚₚ) | Low (< 2 x 10⁻⁶ cm/s) | High (> 15 x 10⁻⁶ cm/s) | Low (Active transport req.) |
| Oral Bioavailability (F%) | < 5% | 68% | 12% |
| In Vivo Efficacy (Log₁₀ CFU Drop) | No significant reduction | 2.1 Log₁₀ reduction | 1.8 Log₁₀ reduction (High toxicity) |
| Primary Limitation | Poor membrane penetration | Moderate plasma protein binding | Off-target mammalian toxicity |
Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives or misinterpretation of compound failure.
Protocol 1: In Vitro OPRT Target Engagement Assay
This spectrophotometric assay measures the depletion of orotic acid at 295 nm.
-
Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5) containing 2 mM MgCl₂ and 1 mM PRPP.
-
Causality: Mg²⁺ is an essential cofactor for OPRT catalysis, and PRPP acts as the ribosyl donor[1].
-
-
Enzyme Equilibration: Add 50 nM recombinant M. tuberculosis OPRT (MtOPRT) to the buffer and incubate at 37°C for 10 minutes.
-
Inhibitor Titration: Dispense FM-MPO in a 10-point serial dilution (0.1 nM to 10 µM).
-
Self-Validation Mechanism: Include a 1% DMSO vehicle control to establish the maximum uninhibited reaction velocity (Vmax), and 10 µM 5-FOA as a positive inhibition control. If the positive control fails to suppress absorbance, the assay is flagged for enzyme degradation.
-
-
Reaction Initiation: Add 100 µM Orotic Acid (OA) to initiate the transferase reaction.
-
Kinetic Readout: Monitor the decrease in absorbance at 295 nm continuously for 15 minutes using a microplate reader.
Protocol 2: In Vivo Pharmacokinetics & Efficacy Workflow
Evaluating substituted pyridinones in vivo requires careful formulation to balance solubility and tolerability (3)[3].
-
Formulation: Dissolve FM-MPO in 5% DMSO, followed by the dropwise addition of 95% sterile saline.
-
Causality: The lipophilic furfuryl group causes precipitation in pure saline; 5% DMSO ensures complete solubilization without inducing vehicle toxicity[3].
-
-
Administration: Administer 25 mg/kg FM-MPO via oral gavage to BALB/c mice infected with M. tb H37Rv.
-
Dual-Compartment Sampling: Harvest blood (via cardiac puncture) and lung tissue at 1, 2, 4, 8, and 24 hours post-dose.
-
Self-Validation Mechanism: Dual sampling allows the calculation of the tissue-to-plasma partition coefficient (Kp), verifying that the compound physically reaches the pulmonary infection site rather than just circulating in the plasma.
-
-
Sample Extraction: Homogenize tissues and perform Liquid-Liquid Extraction (LLE) using ethyl acetate. Spike all samples with 10 ng/mL of heavy-isotope labeled FM-MPO (Internal Standard).
-
Self-Validation Mechanism: The internal standard corrects for any analyte loss during the LLE process, ensuring absolute quantification accuracy.
-
-
LC-MS/MS Quantification: Inject 10 µL of the organic extract into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Self-validating in vivo pharmacokinetic and efficacy workflow for FM-MPO quantification.
References
- Enzyme-substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis.NIH/PubMed.
- Recent Advances of Pyridinone in Medicinal Chemistry.Frontiers.
- Synthesis and preliminary in vivo evaluation of new 2-Aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and 2-Aryl-6-methylpiperidin-4-ols, as potential anti-amnesiant agents.NIH/PubMed.
Sources
- 1. Enzyme-substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Synthesis and preliminary in vivo evaluation of new 2-Aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and 2-Aryl-6-methylpiperidin-4-ols, as potential anti-amnesiant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Synthetic Efficiency of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one Preparation: A Comparative Guide
Executive Summary & Rationale
N-substituted 4-hydroxy-2-pyridones represent a privileged class of heterocyclic scaffolds in modern drug discovery. They form the core pharmacophore for a variety of biologically active molecules, including potent HIV-1 reverse transcriptase inhibitors[1] and diverse antifungal and antibacterial agents. Among these, 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one stands out due to the unique electronic and steric properties imparted by the furfuryl appendage.
Historically, synthesizing this specific architecture relied on multi-step petrochemical routes. However, the paradigm has shifted with the commercial viability of bio-based platform chemicals. Triacetic acid lactone (TAL), a direct fermentation product of glucose[2], now offers a streamlined, highly efficient aminolysis pathway. As a Senior Application Scientist, I have structured this guide to objectively benchmark the TAL-driven protocol against conventional alternatives, providing researchers with actionable, data-backed methodologies and the mechanistic causality behind each experimental choice.
Mechanistic Pathways: The Causality of Route Selection
To optimize the preparation of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, one must understand the thermodynamic and kinetic trade-offs of the available synthetic pathways.
The TAL Route (Direct Aminolysis)
Triacetic acid lactone (4-hydroxy-6-methyl-2-pyrone) undergoes direct aminolysis when treated with furfurylamine. The primary amine attacks the lactone carbonyl, opening the pyrone ring to form an acyclic enamine/amide intermediate. Subsequent intramolecular cyclodehydration yields the thermodynamically stable 2-pyridone.
-
Causality: The inherent oxygenation pattern of TAL perfectly matches the target molecule. It requires only a single nitrogen-insertion step, maximizing atom economy and minimizing waste.
The DHA Route (Deacetylation)
Dehydroacetic acid (DHA) is a common petrochemical precursor[3]. Its conversion requires condensation with furfurylamine, followed by a harsh deacetylation step (typically using strong acids like 90% H₂SO₄) to remove the C3-acetyl group.
-
Causality: While the extra acetyl group initially activates the pyrone ring for amine attack, its subsequent removal requires extreme conditions. This not only ruins the atom economy but also risks the acid-catalyzed degradation of the sensitive furan ring, leading to significant yield losses.
The Diketene Route (De Novo Assembly)
This involves the stepwise condensation of diketene with furfurylamine, followed by cyclization with a malonyl derivative.
-
Causality: Diketene is highly reactive and toxic. The reaction is violently exothermic and suffers from poor regioselectivity, resulting in a complex mixture of isomers that require extensive chromatographic separation.
Visualizing the Synthetic Workflows
Fig 1. Comparative synthetic pathways to 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one.
Quantitative Benchmarking: Performance Data
The following table summarizes the quantitative performance metrics of the three primary synthetic routes. The data clearly illustrates the superiority of the TAL-driven methodology across all key process indicators.
| Synthetic Route | Overall Yield (%) | Atom Economy (%) | E-Factor | Reaction Time (h) | Temperature (°C) | Green Chemistry Profile |
| TAL + Furfurylamine | 85 - 90 | ~91 | < 5 | 4 - 6 | 80 (Reflux) | Excellent (Bio-based precursor, aqueous solvent) |
| DHA + Furfurylamine | 50 - 55 | ~65 | > 20 | 12 - 18 | 130 (Deacetylation) | Poor (Harsh acids, petrochemical origin) |
| Diketene Assembly | 35 - 40 | ~50 | > 30 | 24+ | 0 to 100 | Hazardous (Toxic reagents, poor regioselectivity) |
Self-Validating Experimental Protocol: The TAL Aminolysis Route
To ensure maximum reproducibility and scientific integrity, the following protocol details the optimal TAL-based synthesis. This workflow is designed as a self-validating system , where physical phase changes (dissolution and precipitation) serve as real-time indicators of reaction progress and product purity.
Materials Required:
-
Triacetic Acid Lactone (TAL, 1.0 eq)
-
Furfurylamine (1.1 eq)
-
Ethanol / Deionized Water (1:1 v/v)
-
Reflux apparatus with magnetic stirring
Step-by-Step Methodology & Causality:
Step 1: Reagent Dissolution Suspend TAL (1.0 eq) in a 1:1 mixture of Ethanol and deionized water at room temperature.
-
Causality: TAL is a polar lactone. The mixed solvent system ensures optimal solubility while providing a highly protic environment. This protic nature is critical; it stabilizes the zwitterionic transition state during the initial nucleophilic attack by furfurylamine, significantly lowering the activation energy barrier.
Step 2: Amine Addition Add furfurylamine (1.1 eq) dropwise over 15 minutes under continuous stirring.
-
Causality: The 0.1 eq excess ensures complete consumption of the TAL platform. Dropwise addition mitigates localized thermal spikes from the exothermic ring-opening, preventing premature degradation or polymerization of the sensitive furan ring.
Step 3: Cyclodehydration (Reflux) Equip the flask with a reflux condenser and heat the mixture to 80°C for 4 to 6 hours. Monitor the disappearance of the acyclic intermediate via TLC.
-
Causality: The acyclic enamine intermediate requires thermal energy to drive the elimination of water (dehydration). This thermodynamic sink pulls the equilibrium forward, re-closing the ring to form the highly conjugated, stable 2-pyridone system.
Step 4: Isolation & Self-Purification Remove the heat source and allow the reaction vessel to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour. Filter the resulting precipitate and wash with ice-cold ethanol.
-
Causality: 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one exhibits a steep solubility curve in aqueous ethanol. Cooling induces supersaturation, leading to spontaneous crystallization. This acts as a self-validating purification step, precipitating the pure product while leaving unreacted amine and highly soluble byproducts in the mother liquor, entirely bypassing resource-intensive silica gel chromatography.
References
-
Benzenoid Aromatics from Renewable Resources Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one Source: Molecules (MDPI) URL:[Link]
-
4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches Source: CiteSeerX (Penn State University) URL:[Link]
-
Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
As a novel compound within the pyridinone class, 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one presents a unique set of handling requirements. While specific toxicological data for this molecule is not extensively documented, a thorough understanding of its structural analogs and the general chemical class allows for the establishment of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
I. Core Hazard Assessment and Chemical Profile
Based on the analysis of related pyridinone and pyridine compounds, 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one should be handled with the assumption that it may possess the following hazards:
-
Skin Irritation: Many pyridinone derivatives are known to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[2][3]
-
Harmful if Swallowed or Inhaled: Some related compounds are classified as toxic or harmful if ingested or inhaled.[1][4]
Given these potential hazards, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted.
II. Recommended Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one to minimize exposure and ensure personal safety.[5][6]
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact and potential irritation.[6] The use of double gloves provides an extra layer of protection against potential tears or contamination during handling. |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards | To protect the eyes from splashes or airborne particles of the compound.[7] |
| Body Protection | A long-sleeved laboratory coat | To shield the skin and personal clothing from accidental spills.[5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the compound as a powder or when there is a potential for aerosol generation to prevent inhalation.[8] |
Visualizing the PPE Workflow
The following diagram illustrates the logical flow of donning and doffing PPE for handling this compound.
Caption: A flowchart illustrating the correct sequence for putting on and taking off Personal Protective Equipment.
III. Operational and Handling Plan
Adherence to the following procedural steps is crucial for the safe handling of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one.
A. Engineering Controls:
-
Ventilation: All handling of this compound, especially when in solid form, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9][10]
-
Eyewash and Safety Shower: An accessible and functioning eyewash station and safety shower must be located in the immediate vicinity of the handling area.[10]
B. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.
-
Weighing and Transfer: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. If possible, weigh the compound directly into the reaction vessel.
-
In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and transfer techniques, such as a pipette or a syringe.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and wipe it clean.
IV. Spill and Emergency Procedures
In the event of an accidental release, follow these procedures immediately.
A. Spill Response:
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently sweep up the solid material using a dustpan and brush, avoiding the generation of dust.
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.[9]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert material, such as vermiculite or sand.[9]
-
Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
B. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
V. Disposal Plan
Proper disposal of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Categorization:
-
All waste containing this compound, whether in solid or liquid form, should be considered hazardous chemical waste.[10]
B. Disposal Protocol:
-
Containerization: Collect all waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name and the words "Hazardous Waste".[10]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[10]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Never dispose of this chemical down the drain or in the regular trash.[9] Incineration is a common disposal method for pyridine-based compounds.[13]
Logical Framework for Safe Chemical Handling
The following diagram outlines the decision-making process and safety checks required before, during, and after handling the target compound.
Caption: A decision-making framework for the safe handling of chemical compounds from preparation to disposal.
By adhering to these guidelines, researchers can confidently and safely work with 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, ensuring a secure laboratory environment and the advancement of scientific discovery.
VI. References
-
Apollo Scientific. Pyridine Safety Data Sheet.
-
CHEMM. (2026, March 23). Personal Protective Equipment (PPE).
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
-
Washington State University. Pyridine Standard Operating Procedure.
-
TCI Chemicals. (2025, May 23). 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone Safety Data Sheet.
-
Fisher Scientific. (2025, December 18). 2-Hydroxypyridine Safety Data Sheet.
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine.
-
University of Nevada, Reno. Personal Protective Equipment in Chemistry.
-
Thieme. (2007). Product Class 2: Pyridinones and Related Systems. Science of Synthesis, 15.
-
Sigma-Aldrich. (2026, March 5). Polyvinylpyrrolidone Safety Data Sheet.
-
Fisher Scientific. (2024, February 23). 2,6-Dihydroxy-4-methylpyridine Safety Data Sheet.
-
National Center for Biotechnology Information. 1-Hydroxy-4-Methylpyridin-2(1h)-One. PubChem Compound Summary for CID 12235969.
-
ResearchGate. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one.
-
Merck Millipore. (2021, March 15). Safety Data Sheet.
-
Sigma-Aldrich. 4-Hydroxy-6-methyl-2(1H)-pyridinone.
-
NextSDS. 4-HYDROXY-6-METHYL-1H-PYRIDIN-2-ONE — Chemical Substance Information.
-
ChemRadar. (2026, March 28). 6-Hydroxy-4-methyl-2(1H)-pyridinone CAS#4664-16-8.
-
ChemicalBook. (2026, March 21). 3-acetyl-4-hydroxy-6-methyl-2-pyridone - Safety Data Sheet.
-
Echemi. 6-Hydroxy-2-methyl-4(1H)-pyrimidinone Safety Data Sheets.
-
Cole-Parmer. (2008, December 12). Material Safety Data Sheet - 1-Methyl-2-pyridone, 99+%.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. echemi.com [echemi.com]
- 13. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
